Thebaine(1+)
Description
Properties
Molecular Formula |
C19H22NO3+ |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(4R,7aR,12bS)-7,9-dimethoxy-3-methyl-1,2,3,4,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium |
InChI |
InChI=1S/C19H21NO3/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20/h4-7,13,18H,8-10H2,1-3H3/p+1/t13-,18+,19+/m1/s1 |
InChI Key |
FQXXSQDCDRQNQE-VMDGZTHMSA-O |
Isomeric SMILES |
C[NH+]1CC[C@]23[C@@H]4C(=CC=C2[C@H]1CC5=C3C(=C(C=C5)OC)O4)OC |
Canonical SMILES |
C[NH+]1CCC23C4C(=CC=C2C1CC5=C3C(=C(C=C5)OC)O4)OC |
Origin of Product |
United States |
Scientific Research Applications
Biocatalytic Applications
Conversion to Codeine
Recent advancements in biocatalysis have highlighted the potential of thebaine as a precursor for the synthesis of codeine. A study demonstrated the use of engineered Escherichia coli strains that express specific enzymes to convert thebaine to codeine with significantly improved yields and productivity. The introduction of a cell compartmentalization strategy resulted in a codeine yield increase from 19% to 64%, showcasing a remarkable enhancement in biotransformation efficiency compared to traditional methods .
Table 1: Biocatalytic Conversion Efficiency
| Biocatalyst | Codeine Yield (%) | Volumetric Productivity (g/(L·h)) |
|---|---|---|
| Yeast | 1.8 | 0.0006 |
| E. coli (without NISO) | 48 | 0.10 |
| E. coli (with NISO) | 64 | 0.19 |
This innovative approach not only improves the yield of codeine but also reduces the formation of undesired byproducts like neopine, making it a promising method for industrial applications .
Toxicological Studies
Acute Poisoning Cases
Thebaine has been associated with significant toxicity, particularly when ingested in high concentrations through products like poppy seed tea. A cluster of acute poisoning cases in Australia revealed severe neuromuscular symptoms including muscle spasms, rigidity, convulsions, and even cardiac arrest linked to elevated blood concentrations of thebaine . The median admission concentration was reported at 1.6 mg/L, with severe toxicity appearing dose-dependent.
Table 2: Clinical Outcomes from Thebaine Poisoning
| Symptom | Number of Cases |
|---|---|
| Muscle Spasms | 40 |
| Rigidity | 9 |
| Convulsions | 6 |
| Acute Kidney Injury | 5 |
| Cardiac Arrest | 2 |
| Death | 1 |
These findings underscore the need for careful monitoring and regulation of products containing thebaine to prevent accidental poisonings .
Therapeutic Potential
Pharmacological Research
Thebaine's unique pharmacological properties have sparked interest in its potential therapeutic applications. Unlike morphine and codeine, which primarily act as analgesics, thebaine exhibits excitatory effects on the central nervous system, suggesting possible uses in treating conditions such as respiratory depression or certain types of pain management where traditional opioids may be contraindicated .
Research indicates that further exploration into thebaine's mechanisms could lead to novel drug formulations that leverage its unique properties while minimizing addictive potential.
Chemical Reactions Analysis
Epimer Formation
Thebaine(1+) can exhibit epimeric behavior in solutions .
-
In solutions with 80% or higher ratios of water, two epimeric forms of thebaine are formed .
-
NMR spectroscopy can detect these epimeric forms, particularly by observing the signals from the 19 carbon and 15 hydrogen environments within the thebaine structure .
-
The presence of two epimeric forms (in an approximate 58:42 ratio) is evident in the 1H NMR spectrum, with signal pairing most obvious for hydrogen environments closer to the bridgehead nitrogen .
-
The exchange rate between epimers is primarily regulated by solvent composition, with water being the dominant mediator, rather than the pH of the solvent .
Biocatalytic Conversion to Codeine
Thebaine can be converted to codeine through biocatalytic processes .
-
E. coli can be engineered to co-express T6ODM and COR for codeine synthesis from thebaine .
-
In a single-cell system, the three-step biosynthetic pathway from thebaine to codeine can occur within a single cell .
-
Thebaine can be completely consumed within 35 minutes, leading to the production of codeine and neopine .
Thebaine(1+) Characteristics
Solubility
While the provided documents do not explicitly detail the solubility of thebaine(1+), some general solubility rules for ionic compounds may apply :
-
Most salts of group 1 metal cations and ammonium ions are soluble .
-
Most halide ions (Cl−, Br−, and I−) are soluble, with exceptions for those of Ag+, Hg2 2+, and Pb2+ .
-
Most salts of acetate, bicarbonate, nitrate, and chlorate ions are soluble .
-
Most sulfates are soluble, except for those of Ag+, Ba2+, Ca2+, Hg2 2+, Pb2+, and Sr2+ .
-
Carbonates, chromates, phosphates, and sulfides are generally insoluble .
Q & A
Q. How to ensure reproducibility in thebaine extraction protocols?
- Answer : Follow ’s standards: Detail SC-CO₂ parameters (pressure, temperature, flow rate) in the Experimental section. Provide raw chromatographic data in supplementary files. For novel methods, include step-by-step video protocols or code repositories (e.g., GitHub) .
Data Analysis & Reporting
Q. What criteria determine outliers in thebaine quantitative datasets?
Q. How to integrate contradictory thebaine data into a cohesive discussion?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
